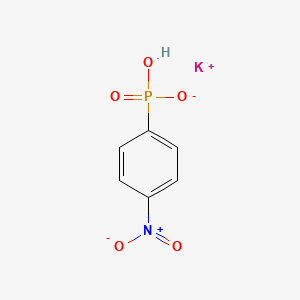

Potassium hydrogen (4-nitrophenyl)phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium hydrogen (4-nitrophenyl)phosphonate (pNPP) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, crystalline powder that is soluble in water and other polar solvents. pNPP has been used in various biochemical and physiological studies due to its unique properties and characteristics.

Aplicaciones Científicas De Investigación

Structural Analysis and Kinetic Study

Potassium hydrogen (4-nitrophenyl)phosphonate has been structurally analyzed, revealing interactions between various forms of 4-nitrophenyl phosphate and potassium cations. This study provides insights into the hydrogen bonding patterns in the crystalline state and the role of potassium ions in the hydrolysis of 4-nitrophenyl phosphate (Kuczek, Bryndal, & Lis, 2006).

Synthesis of Phosphodiesters

The hydrogenphosphonate method has been employed for synthesizing specific glycosides using 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosides, indicating a significant application in synthesizing components of bacterial capsular antigens (Nikolaev, Ivanova, & Shibaev, 1990).

Enzyme Catalysis

Research has shown that enzymes can catalyze the hydrolysis of 4-nitrophenyl and 2-naphthyl monoesters of phenylphosphonic acid. This finding is significant in understanding enzyme specificity and substrate interactions (Kelly, Dardinger, & Butler, 1975).

One-Pot Synthesis Applications

The compound has been used in a one-pot reaction to synthesize 1-hydroxyindole-3-phosphonic or -3-phosphinic esters, demonstrating its utility in creating complex organic compounds (Zhang, Liao, & Gao, 1990).

Hydrolysis Studies

Studies have investigated the hydrolysis of phosphonate esters like O-(4-nitrophenyl) 2-pyridylphosphonate, providing insights into the reaction mechanisms and the role of transition metal ions in catalysis (Loran, Naylor, & Williams, 1977).

Metal Phosphonates Synthesis

Research into the synthesis of mixed-ligated metal phosphonates, like M2(pbtcH)(phen)2(H2O)2, has shown potential in creating structures with hydrogen bonding interactions and π – π stacking, useful in supramolecular chemistry (Zheng, Ren, Bao, & Zheng, 2014).

Enzymic Hydrolysis

Enzymes capable of hydrolyzing the 4-nitrophenyl monoester of phenylphosphonic acid have been detected in various biological sources, highlighting the biochemical importance of these reactions (Kelly & Butler, 1975).

Plant Defense Mechanism

Potassium phosphonate induces defense responses in plants against pathogens, demonstrating its role in agricultural and botanical research (Daniel & Guest, 2005).

Antibody Catalysis

Monoclonal antibodies catalyzing the hydrolysis of 4-nitrophenyl esters have been developed using a phosphonate as hapten, indicating applications in biocatalysis and enzyme mimicry (Kirk et al., 1995).

Propiedades

IUPAC Name |

potassium;hydroxy-(4-nitrophenyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMUUMXNNVOFAF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)